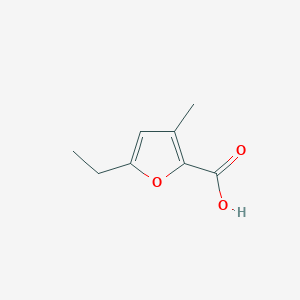

5-Ethyl-3-methylfuran-2-carboxylic acid

Description

Significance of Furan-2-carboxylic Acid Scaffolds in Synthetic Chemistry

The furan-2-carboxylic acid framework is a privileged scaffold in synthetic chemistry due to its versatile reactivity and presence in numerous biologically active molecules. ijabbr.comutripoli.edu.ly The aromatic furan (B31954) ring, containing an oxygen atom, is electron-rich, influencing its reactivity in electrophilic substitution reactions. wordpress.com The carboxylic acid group at the C2 position further enhances its utility, serving as a handle for a wide array of chemical transformations, including esterification, amidation, and reduction. nih.gov

These scaffolds are integral building blocks for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals. ontosight.ainih.gov For instance, the furan ring can act as a bioisostere for other aromatic systems like benzene (B151609) or thiophene, allowing chemists to fine-tune the pharmacological profiles of drug candidates. ijabbr.com Derivatives of furan-2-carboxylic acid are found in compounds investigated for antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyontosight.aiontosight.ai This broad spectrum of biological relevance underscores the importance of the furan-2-carboxylic acid core in medicinal chemistry. chempoint.com

Historical Context and Evolution of Furan Carboxylic Acid Research

The history of furan chemistry dates back to 1780, when Carl Wilhelm Scheele first described 2-furoic acid, which he obtained from the dry distillation of mucic acid. wordpress.comwikipedia.orgwikipedia.org This discovery marked the first synthesis of a furan derivative. wikipedia.org Initially known as pyromucic acid, it laid the groundwork for future investigations into this class of compounds. wikipedia.org Another pivotal moment came in 1831 when Johann Wolfgang Döbereiner reported the discovery of furfural (B47365), a key furan derivative produced from agricultural bran. wordpress.comwikipedia.org

Early research focused on understanding the fundamental properties and reactivity of these newly discovered compounds. The parent compound, furan, was first prepared by Heinrich Limpricht in 1870. wordpress.comwikipedia.org Over the decades, research evolved from basic characterization to the exploration of furan derivatives as precursors for a variety of value-added chemicals. mdpi.com The development of new synthetic methodologies has allowed for the precise modification of the furan ring, leading to a vast library of substituted furan carboxylic acids, each with unique properties and potential uses. acs.org

Rationale for Focused Investigation of 5-Ethyl-3-methylfuran-2-carboxylic Acid

The specific substitution pattern of this compound provides a compelling reason for its focused study. The presence and position of the ethyl and methyl groups on the furan ring are not arbitrary; they are expected to modulate the molecule's electronic and steric properties significantly compared to the parent 2-furoic acid.

The alkyl groups (ethyl and methyl) are electron-donating, which can increase the electron density of the furan ring, potentially altering its reactivity in chemical synthesis and its interaction with biological targets. The substitution at both the C3 and C5 positions creates a specific regioisomer with a distinct steric profile that can influence its binding affinity and selectivity for enzymes or receptors. Investigating such specifically substituted analogs allows researchers to build a more detailed understanding of structure-activity relationships (SAR) within the furan-2-carboxylic acid class, guiding the design of future compounds with enhanced or more specific functions.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| Canonical SMILES | CCC1=CC(=C(O1)C(=O)O)C |

| InChI Key | FAILRQZRMFAYIE-UHFFFAOYSA-N |

| CAS Number | 3736-80-9 |

| Data sourced from PubChem CID 12718417. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-3-methylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-3-6-4-5(2)7(11-6)8(9)10/h4H,3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAILRQZRMFAYIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(O1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Chromatographic Characterization of 5 Ethyl 3 Methylfuran 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 5-Ethyl-3-methylfuran-2-carboxylic acid is expected to show distinct signals corresponding to the furan (B31954) ring proton, the ethyl and methyl substituents, and the carboxylic acid proton. The electron-withdrawing carboxylic acid group and the electron-donating alkyl groups will influence the chemical shifts of the furan ring proton. The predicted chemical shifts, multiplicities, and coupling constants are detailed in Table 1.

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding.

Furan Ring Proton (H-4): A single proton is attached to the furan ring at the C-4 position. It is expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift would be influenced by the adjacent methyl and ethyl groups.

Ethyl Group Protons (-CH₂CH₃): The ethyl group at the C-5 position will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other.

Methyl Group Protons (-CH₃): The methyl group at the C-3 position is expected to appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analysis of analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 13.0 | br s | - |

| H-4 | ~6.1 | s | - |

| -CH₂- (Ethyl) | ~2.7 | q | ~7.6 |

| -CH₃ (Ethyl) | ~1.2 | t | ~7.6 |

| -CH₃ (Methyl) | ~2.2 | s | - |

| (s = singlet, t = triplet, q = quartet, br s = broad singlet) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum will provide information on the eight distinct carbon environments in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. The predicted chemical shifts are presented in Table 2.

Carboxylic Carbon (-COOH): This carbon will be the most deshielded, appearing in the typical range for carboxylic acids (160-185 ppm). libretexts.org

Furan Ring Carbons (C-2, C-3, C-4, C-5): These sp² hybridized carbons will resonate in the aromatic/olefinic region of the spectrum. The carbons attached to the oxygen (C-2 and C-5) will be more deshielded. Substituent effects from the ethyl, methyl, and carboxylic acid groups will differentiate the chemical shifts.

Ethyl Group Carbons (-CH₂CH₃): The methylene (-CH₂) and methyl (-CH₃) carbons will appear in the upfield, aliphatic region of the spectrum.

Methyl Group Carbon (-CH₃): The carbon of the methyl group at C-3 will also resonate in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analysis of analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~165 |

| C-5 | ~160 |

| C-2 | ~148 |

| C-3 | ~120 |

| C-4 | ~115 |

| -CH₂- (Ethyl) | ~22 |

| -CH₃ (Methyl) | ~14 |

| -CH₃ (Ethyl) | ~12 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and their directly attached carbons. For example, it would connect the H-4 signal to the C-4 signal, and the protons of the ethyl and methyl groups to their respective carbon signals. columbia.edu

The H-4 proton showing correlations to C-2, C-3, and C-5.

The protons of the C-3 methyl group showing correlations to C-2, C-3, and C-4.

The methylene protons of the ethyl group showing correlations to C-4 and C-5.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in confirming the molecular weight and aspects of the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to determine the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the molecular formula. The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements. missouri.edu For C₈H₁₀O₃, the calculated exact mass and the expected values for common adducts are listed in Table 3.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺• | C₈H₁₀O₃ | 154.06299 |

| [M+H]⁺ | C₈H₁₁O₃ | 155.07027 |

| [M+Na]⁺ | C₈H₁₀O₃Na | 177.05222 |

| [M-H]⁻ | C₈H₉O₃ | 153.05572 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to assess the purity of the compound and to obtain its mass spectrum. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺•) at m/z = 154.

The fragmentation pattern would provide further structural confirmation. Key expected fragmentation pathways for furan carboxylic acids include: acs.orgwhitman.edu

Loss of a hydroxyl radical (-•OH): [M - 17]⁺, leading to a peak at m/z = 137.

Loss of the carboxyl group (-•COOH): [M - 45]⁺, resulting in a peak at m/z = 109. This would correspond to the 5-ethyl-3-methylfuryl cation.

Cleavage of the ethyl group: Loss of a methyl radical (-•CH₃) to give a peak at m/z = 139, or loss of an ethyl radical (-•CH₂CH₃) to give a peak at m/z = 125.

McLafferty rearrangement: For carboxylic acids, this is a common fragmentation pathway. whitman.edu

The fragmentation pattern provides a characteristic fingerprint that can be used to identify the compound.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are indispensable tools for the separation, isolation, and quantification of chemical compounds. For this compound, a multi-step chromatographic approach is typically employed to ensure the final product meets stringent purity requirements for subsequent spectroscopic analysis and other applications.

Column Chromatography for Compound Purification

Column chromatography serves as a primary and highly effective method for the purification of this compound from crude reaction mixtures. This technique separates compounds based on their differential adsorption to a stationary phase while being moved through the column by a liquid mobile phase.

The purification process for this compound typically involves the use of silica (B1680970) gel as the stationary phase due to its polarity and wide applicability. The selection of an appropriate mobile phase is critical for achieving optimal separation. A common approach involves using a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane. The acidic nature of the target compound often necessitates the addition of a small percentage of a volatile acid, like acetic acid or formic acid, to the eluent. This suppresses the ionization of the carboxylic acid group, reducing tailing and improving the peak shape during elution.

A typical purification protocol might involve loading the crude product onto a silica gel column and eluting with a solvent gradient. The fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure compound. The fractions containing the purified this compound are then combined and the solvent is removed under reduced pressure to yield the purified solid.

Table 1: Representative Parameters for Column Chromatography Purification

| Parameter | Value |

| Stationary Phase | Silica Gel (60 Å, 70-230 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3) with 0.5% Acetic Acid |

| Loading | Dry loading with silica gel |

| Monitoring | TLC with UV visualization (254 nm) |

| Typical Yield | >95% recovery from crude mixture |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both the analytical assessment of purity and the preparative isolation of this compound. Its high resolution and sensitivity make it an ideal method for quantifying the purity of the isolated compound and for separating it from any closely related impurities.

Analytical HPLC:

For analytical purposes, a reversed-phase HPLC method is commonly developed. This typically involves a C8 or C18 stationary phase, which is nonpolar, and a polar mobile phase. A gradient elution is often employed, starting with a higher proportion of aqueous solvent and increasing the organic solvent concentration over time. To ensure good peak shape for the acidic analyte, the aqueous component of the mobile phase is usually acidified with an agent like acetic acid, formic acid, or trifluoroacetic acid (TFA). Detection is most commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector set at a wavelength where the furan ring exhibits strong absorbance, typically around 254 nm. nih.gov

Table 2: Typical Analytical HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Methanol |

| Gradient | 50% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | DAD at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~8.5 min (example) |

This method allows for the accurate determination of the purity of this compound, with typical purities for well-purified samples exceeding 99%.

Preparative HPLC:

When extremely high purity is required, preparative HPLC can be utilized. The principles are the same as analytical HPLC, but it is performed on a larger scale using wider columns and higher flow rates to isolate larger quantities of the compound. The fractions corresponding to the main peak are collected, and the solvent is evaporated to yield the highly purified product. This is particularly useful for obtaining analytical standards or for applications where even trace impurities could interfere.

Table 3: Example Preparative HPLC Parameters

| Parameter | Value |

| Column | C18 (e.g., 20 x 250 mm, 10 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Isocratic (e.g., 60% B) |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Loading | ~100 mg per injection |

By employing these advanced chromatographic techniques, this compound can be reliably purified and its purity rigorously assessed, which is a prerequisite for its comprehensive spectroscopic characterization and further scientific investigation.

Chemical Reactivity and Strategic Derivatization of 5 Ethyl 3 Methylfuran 2 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C-2 position of the furan (B31954) ring is a key site for derivatization. Standard transformations of carboxylic acids can be readily applied to 5-Ethyl-3-methylfuran-2-carboxylic acid to yield a variety of functional derivatives such as esters, amides, acyl halides, and anhydrides.

Esterification of this compound can be achieved through several established methods, most commonly the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The equilibrium nature of the reaction often necessitates the removal of water or the use of a large excess of the alcohol to drive the reaction to completion.

Commonly employed acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The choice of alcohol can be varied to produce a wide array of furan carboxylate esters. For instance, reaction with ethanol (B145695) would yield ethyl 5-ethyl-3-methylfuran-2-carboxylate.

| Alcohol | Catalyst | Typical Conditions | Product |

| Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 5-ethyl-3-methylfuran-2-carboxylate |

| Ethanol | TsOH (catalytic) | Reflux with Dean-Stark trap | Ethyl 5-ethyl-3-methylfuran-2-carboxylate |

| Propanol | H₂SO₄ (catalytic) | Reflux | Propyl 5-ethyl-3-methylfuran-2-carboxylate |

| Isopropanol | H₂SO₄ (catalytic) | Reflux | Isopropyl 5-ethyl-3-methylfuran-2-carboxylate |

The synthesis of furan carboxamides from this compound can be accomplished by direct reaction with amines. However, this direct approach typically requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt, which can be unsuitable for sensitive substrates.

A more common and milder approach involves the activation of the carboxylic acid, which is then reacted with a primary or secondary amine. This two-step, one-pot procedure enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine. A diversity-oriented collection of furan-2-carboxamides has been reported to show antibiofilm activity against P. aeruginosa. nih.gov

| Amine | Coupling Reagents | Typical Solvent | Product |

| Ammonia | EDC, HOBt | DMF | 5-Ethyl-3-methylfuran-2-carboxamide |

| Aniline | DCC, DMAP | CH₂Cl₂ | N-phenyl-5-ethyl-3-methylfuran-2-carboxamide |

| Diethylamine | HATU, DIPEA | Acetonitrile | N,N-diethyl-5-ethyl-3-methylfuran-2-carboxamide |

| Benzylamine | CDI | THF | N-benzyl-5-ethyl-3-methylfuran-2-carboxamide |

Acyl halides, particularly acyl chlorides, are highly reactive intermediates synthesized from carboxylic acids. They serve as valuable precursors for the formation of esters, amides, and anhydrides under mild conditions. The conversion of this compound to its corresponding acyl chloride, 5-ethyl-3-methylfuran-2-carbonyl chloride, is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org

The reaction with thionyl chloride is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. The use of a weak base like pyridine (B92270) is sometimes employed to neutralize the HCl produced.

Acid anhydrides can be formed from the reaction of an acyl chloride with a carboxylate salt. For instance, reacting 5-ethyl-3-methylfuran-2-carbonyl chloride with sodium 5-ethyl-3-methylfuran-2-carboxylate would yield the corresponding symmetric anhydride.

To facilitate amide and ester formation under milder conditions, various coupling reagents are used to activate the carboxylic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely employed for this purpose. nih.gov

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol to form the desired amide or ester, respectively. The byproduct of DCC is a urea (B33335) derivative that is often insoluble and can be removed by filtration, whereas the urea byproduct from EDC is water-soluble, simplifying workup. researchgate.net The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) can further enhance the reaction rate and suppress side reactions. nih.gov

Reactivity of the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring.

The furan ring is generally more reactive than benzene (B151609) towards electrophiles, and substitution preferentially occurs at the C-2 and C-5 positions, which are alpha to the oxygen atom. In this compound, the C-2 and C-5 positions are already substituted. The remaining open position for substitution is C-4.

The directing effects of the existing substituents must be considered:

-COOH (at C-2): The carboxylic acid group is an electron-withdrawing and deactivating group.

-CH₃ (at C-3): The methyl group is an electron-donating and activating group.

-CH₂CH₃ (at C-5): The ethyl group is an electron-donating and activating group.

The activating alkyl groups at positions 3 and 5 will direct incoming electrophiles to the adjacent positions. The deactivating carboxylic acid group at position 2 will also influence the electron distribution. Given the electron-rich nature of the furan ring, electrophilic substitution is expected to occur at the only available position, C-4.

Examples of electrophilic aromatic substitution reactions on furan rings include:

Nitration: Furan itself is sensitive to strong acids, so mild nitrating agents like acetyl nitrate (B79036) (CH₃COONO₂) at low temperatures are typically used. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine. pharmaguideline.com Milder conditions are necessary to achieve mono-halogenation. For substituted furans with electron-withdrawing groups, substitution often occurs at the 5-position if available.

Sulfonation: Furan can be sulfonated using a sulfur trioxide-pyridine complex at room temperature. pharmaguideline.com

Friedel-Crafts Reactions: Furan is prone to polymerization under standard Friedel-Crafts conditions which utilize strong Lewis acids. stackexchange.com Acylation is more successful than alkylation and is often carried out with milder catalysts such as boron trifluoride or phosphoric acid. pharmaguideline.com

For this compound, any electrophilic aromatic substitution would be directed to the C-4 position.

Nucleophilic Additions and Ring Transformations

Nucleophilic attack on the furan ring is generally difficult due to its aromatic and electron-rich nature. However, the presence of a strong electron-withdrawing group, such as the carboxylic acid at the C2 position, can render the ring susceptible to nucleophilic substitution, particularly at the C5 position, by stabilizing the intermediate Meisenheimer complex. While direct nucleophilic substitution on the unsubstituted furan ring is rare, activated furans can undergo such reactions.

Ring transformation reactions of furans are a versatile strategy for the synthesis of other heterocyclic and carbocyclic systems. These transformations can be initiated by various reagents and conditions, often involving the initial disruption of the furan's aromaticity. For instance, acid-catalyzed hydrolysis of the furan ring can lead to the formation of 1,4-dicarbonyl compounds, which can then be used in subsequent cyclization reactions. The substituents on the furan ring play a crucial role in the outcome of these transformations.

Table 1: Hypothetical Nucleophilic Addition and Ring Transformation Reactions

| Reaction Type | Reagent/Conditions | Potential Product(s) | Notes |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RO⁻) | 5-Alkoxy-3-methylfuran-2-carboxylic acid | This is a speculative reaction, as it requires significant activation by the carboxylic acid group. |

| Ring Opening (Hydrolysis) | Acidic conditions (e.g., HCl, H₂O) | 3-Methyl-2,5-dioxoheptanoic acid | The furan ring is susceptible to opening under acidic conditions, yielding a dicarbonyl compound. |

| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride) | Substituted oxabicycloheptene derivative | The furan ring can act as a diene in cycloaddition reactions. |

Disclaimer: The reactions and products presented in this table are hypothetical and based on the general reactivity of substituted furans. Specific experimental validation for this compound is not available in the reviewed literature.

Hydrogenation and Reduction Pathways

The hydrogenation of furan derivatives can proceed via two main pathways: reduction of the furan ring to a tetrahydrofuran (B95107) derivative or hydrogenolysis of the C-O bonds leading to ring opening. The choice of catalyst and reaction conditions determines the selectivity of the process.

Catalytic hydrogenation of the furan ring typically employs transition metal catalysts such as palladium, platinum, nickel, or ruthenium. researchgate.net The complete saturation of the furan ring in this compound would yield 5-Ethyl-3-methyltetrahydrofuran-2-carboxylic acid. This reaction preserves the carboxylic acid functionality.

Alternatively, under more forcing conditions or with specific catalysts, hydrogenolysis can occur, leading to the cleavage of the furan ring and the formation of aliphatic compounds. For furan-2-carboxylic acids, this can result in the formation of various linear carboxylic acids. researchgate.net The reduction of the carboxylic acid group itself to an alcohol is also a possible transformation, typically requiring stronger reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Potential Hydrogenation and Reduction Products

| Reaction Type | Reagent/Conditions | Potential Product(s) | Notes |

| Ring Hydrogenation | H₂, Pd/C or PtO₂ | 5-Ethyl-3-methyltetrahydrofuran-2-carboxylic acid | A common reaction for furans, leading to the saturated heterocyclic ring. |

| Carboxylic Acid Reduction | LiAlH₄, then H₃O⁺ | (5-Ethyl-3-methylfuran-2-yl)methanol | Selective reduction of the carboxylic acid to a primary alcohol. |

| Ring Hydrogenation & Acid Reduction | H₂, Ru/C (high pressure/temp) | (5-Ethyl-3-methyltetrahydrofuran-2-yl)methanol | Combination of both ring saturation and carboxylic acid reduction. |

| Ring Opening (Hydrogenolysis) | H₂, Pt catalyst (specific conditions) | Heptanoic acid derivatives | This pathway involves the cleavage of the furan ring's C-O bonds. researchgate.net |

Disclaimer: The reactions and products presented in this table are illustrative examples based on the known chemistry of furan derivatives. Specific outcomes for this compound would require experimental investigation.

Synthesis of Complex Furan-Containing Heterocycles

Substituted furans are valuable building blocks in organic synthesis, serving as precursors for a variety of more complex heterocyclic structures. The functional groups on this compound, namely the carboxylic acid and the reactive furan ring itself, provide multiple handles for elaboration into fused or linked heterocyclic systems.

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides. These derivatives can then participate in cyclization reactions. For instance, condensation of an amide derivative with a suitable dielectrophile could lead to the formation of a fused pyridinone or pyrimidinone ring system.

Furthermore, the furan ring can be utilized as a latent 1,4-dicarbonyl synthon. Through ring-opening and subsequent cyclization with nitrogen-containing reagents like hydrazines or primary amines, it is possible to construct five- or six-membered nitrogen-containing heterocycles such as pyridazines or pyrroles. The substituents at the C3 and C5 positions of the original furan would be incorporated into the final heterocyclic product, allowing for the synthesis of specifically substituted derivatives.

Table 3: Examples of Synthetic Transformations for Heterocycle Synthesis

| Starting Material Derivative | Reaction Type | Reagents | Resulting Heterocyclic Core |

| 5-Ethyl-3-methylfuran-2-carbonyl chloride | Condensation/Cyclization | Hydrazine | Fused pyridazinone |

| This compound | Ring Opening/Cyclization | Hydrazine, acid catalyst | Substituted pyridazine |

| This compound | Paal-Knorr Synthesis (after ring opening) | Primary amine, acid catalyst | Substituted pyrrole |

Disclaimer: The synthetic pathways outlined in this table are generalized strategies and their applicability to this compound would need to be experimentally verified.

Theoretical and Computational Chemistry Studies on 5 Ethyl 3 Methylfuran 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are instrumental in elucidating the electronic structure and stable conformations of molecules. For 5-Ethyl-3-methylfuran-2-carboxylic acid, the furan (B31954) ring, with its four carbon atoms and one oxygen atom, forms a five-membered aromatic system. The aromaticity of the furan ring leads to a delocalized π-electron system, which significantly influences the molecule's reactivity. The presence of an oxygen atom in the ring introduces a degree of polarity and lone pairs of electrons that can participate in interactions.

The molecular conformation of this compound will be influenced by the orientation of the ethyl and carboxylic acid groups. The rotation around the C-C bond connecting the furan ring to the carboxylic acid group will likely have a relatively low energy barrier, allowing for different rotational isomers. The most stable conformation would likely be one that minimizes steric hindrance between the carboxylic acid group and the adjacent methyl group. Similarly, the ethyl group will have rotational freedom around its C-C bonds. Computational methods such as Density Functional Theory (DFT) would be well-suited to determine the lowest energy conformations and the rotational barriers of these substituent groups.

Reaction Mechanism Elucidation and Transition State Analysis

The elucidation of reaction mechanisms through computational chemistry provides deep insights into the pathways of chemical transformations. For this compound, several reaction types can be envisaged, with their mechanisms being explorable through computational methods.

Potential energy surface (PES) mapping is a powerful computational tool to explore the energy landscape of a chemical reaction. For reactions involving this compound, such as thermal decomposition (pyrolysis), a PES could be mapped to identify the most likely reaction pathways. High-level computational methods like the Complete Basis Set-QB3 (CBS-QB3) are often employed for their accuracy in calculating energies of reactants, products, intermediates, and transition states. researchgate.netresearchgate.netresearchgate.net

For instance, in the pyrolysis of similar alkylfurans, studies have shown that unimolecular decomposition can proceed through hydrogen atom transfer reactions, leading to the formation of carbene intermediates which can then undergo ring-opening. universityofgalway.ie For this compound, a plausible decomposition pathway could involve decarboxylation (loss of CO2) from the carboxylic acid group, followed by reactions of the resulting alkylfuran. Another possibility is the cleavage of the C-C bond in the ethyl group or C-H bonds in the alkyl substituents.

A hypothetical PES for the initial stages of decomposition might reveal the energy barriers for these competing pathways. The CBS-QB3 method would provide reliable energetics to determine which pathway is kinetically favored. researchgate.net

Once the transition states on the potential energy surface are located, their structures and energies can be used to calculate reaction rate constants. Transition State Theory (TST) is a fundamental theory used for this purpose. libretexts.orgox.ac.ukwikipedia.org TST relates the rate constant of a reaction to the properties of the reactants and the transition state. libretexts.orgox.ac.ukwikipedia.org

For unimolecular reactions, especially at different pressures, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is often applied. nih.govrsc.orgnih.govresearchgate.net This theory accounts for the pressure dependence of the rate constants by considering the competition between reaction and collisional deactivation of energized molecules. nih.govrsc.orgnih.govresearchgate.net In the context of the pyrolysis of this compound, RRKM theory could be used to predict how the rates of different decomposition channels change with pressure and temperature. nih.gov

Based on studies of similar molecules like 5-Methyl-2-ethylfuran, it is expected that the decomposition pathways and their rate constants would be significantly influenced by the nature of the substituents. researchgate.netresearchgate.net The presence of the carboxylic acid group introduces new reaction channels not available to simple alkylfurans.

Interactive Data Table: Hypothetical Kinetic Parameters for Unimolecular Decomposition

The following table presents hypothetical data based on typical values observed for the decomposition of similar organic molecules, illustrating the kind of information that could be obtained from a detailed computational study.

| Reaction Pathway | Pre-exponential Factor (A) (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) at 1000 K (s⁻¹) |

| Decarboxylation | 1.5 x 10¹³ | 180 | 2.3 x 10⁻¹ |

| Ethyl Group C-C Cleavage | 3.0 x 10¹⁶ | 320 | 1.2 x 10⁻¹ |

| Furan Ring Opening | 5.0 x 10¹⁴ | 250 | 3.7 x 10¹ |

Thermodynamic Property Predictions and Calculations

Computational chemistry provides a reliable means to predict the thermodynamic properties of molecules, which are crucial for understanding their stability and reactivity.

The standard enthalpy of formation (ΔHf°) is a key thermodynamic quantity that indicates the stability of a compound. For many alkylfurans, enthalpies of formation have been computed using high-level methods like CBS-QB3, CBS-APNO, and G3. nih.govacs.orgresearchgate.netuniversityofgalway.ieacs.org These studies have shown that alkyl substitution generally leads to a more negative enthalpy of formation, indicating increased thermodynamic stability. nih.govacs.orgresearchgate.netuniversityofgalway.ieacs.org For this compound, a similar trend would be expected. The enthalpy of formation could be accurately predicted using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, leading to cancellation of errors in the calculations. nih.govacs.orgresearchgate.netuniversityofgalway.ieacs.org

The enthalpy of combustion (ΔHc°) can be calculated from the enthalpy of formation. Experimental data for the enthalpy of combustion of furan-2-carboxylic acid is available and provides a benchmark for calculations on substituted derivatives. researchgate.net The presence of the ethyl and methyl groups would lead to a more exothermic enthalpy of combustion compared to furan-2-carboxylic acid due to the additional C-C and C-H bonds that are oxidized.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Computational studies on alkylfurans have revealed interesting trends in BDEs. nih.govacs.orgresearchgate.netuniversityofgalway.ieacs.org For instance, the C-H bonds on the furan ring are remarkably strong, often exceeding 500 kJ/mol. nih.govacs.orgresearchgate.netuniversityofgalway.ieacs.org In contrast, the C-H bonds on the alkyl side chains are significantly weaker. nih.govacs.orgresearchgate.netuniversityofgalway.ieacs.org

For this compound, a BDE analysis would likely show that the weakest C-H bonds are located on the ethyl group, specifically at the carbon adjacent to the furan ring (the benzylic-like position). The C-H bonds of the methyl group would be slightly stronger, and the C-H bond on the furan ring would be the strongest. The O-H bond of the carboxylic acid group would also have a characteristic BDE. This information is crucial for predicting the initial steps of radical-initiated reactions, such as combustion and atmospheric oxidation.

Interactive Data Table: Predicted Bond Dissociation Energies

This table provides estimated BDEs for various bonds in this compound, based on computational studies of analogous compounds. nih.govacs.orgresearchgate.netuniversityofgalway.ieacs.orgresearchgate.net

| Bond | Bond Type | Predicted BDE (kJ/mol) |

| C-H (Furan Ring) | sp² C-H | ~500 |

| C-H (Ethyl, α-position) | sp³ C-H | ~360 |

| C-H (Ethyl, β-position) | sp³ C-H | ~410 |

| C-H (Methyl) | sp³ C-H | ~420 |

| O-H (Carboxylic Acid) | O-H | ~470 |

| C-COOH (Furan-Carboxyl) | sp² C-C | ~450 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules. For this compound, an MD simulation would typically begin by defining a force field, which is a set of parameters that describe the potential energy of the system. This allows for the calculation of the forces exerted on each atom and, consequently, their movement over time. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can provide a detailed view of the molecule's dynamic behavior.

Conformational Analysis:

The conformational flexibility of this compound primarily arises from the rotation around the single bonds connecting the ethyl and carboxylic acid groups to the furan ring. Molecular dynamics simulations can be employed to explore the potential energy surface of the molecule and identify its most stable conformations.

A likely outcome of such simulations would be the identification of several low-energy conformers. The orientation of the carboxylic acid group relative to the furan ring is of particular interest. Studies on similar 2-furancarboxylic acids suggest that planar conformations, where the carboxylic acid group is coplanar with the furan ring, are generally favored due to resonance stabilization. Two such planar conformers, often referred to as syn- and anti-conformers, would be expected, differing in the orientation of the hydroxyl group of the carboxylic acid with respect to the furan ring's oxygen atom.

Furthermore, the rotation of the ethyl group would also contribute to the conformational diversity. The simulations would likely reveal preferred orientations of the ethyl group that minimize steric hindrance with the adjacent methyl and carboxylic acid groups. The relative populations of these conformers at a given temperature can be estimated from the simulation data, providing insight into the molecule's predominant shapes.

Below is a hypothetical data table summarizing the expected key dihedral angles and relative energies for the most stable conformers of this compound, as would be determined by molecular dynamics simulations.

| Conformer | Dihedral Angle (C3-C2-C=O) | Dihedral Angle (C4-C5-CH2-CH3) | Relative Energy (kcal/mol) |

| A (syn-planar) | ~0° | ~60° | 0.00 |

| B (anti-planar) | ~180° | ~60° | 0.5 - 1.5 |

| C (syn-planar) | ~0° | ~180° | 1.0 - 2.5 |

| D (anti-planar) | ~180° | ~180° | 1.5 - 3.0 |

Intermolecular Interactions:

Molecular dynamics simulations are also instrumental in elucidating the nature and strength of intermolecular interactions, which govern the condensed-phase properties of the compound. For this compound, the primary intermolecular interactions are expected to be hydrogen bonding and van der Waals forces, including π-π stacking.

The carboxylic acid group is a potent hydrogen bond donor and acceptor. In a condensed phase, it is highly probable that the molecules would form dimeric structures through strong hydrogen bonds between the carboxylic acid moieties of two molecules. This is a common structural motif observed in the crystal structures of many carboxylic acids. MD simulations in a simulated bulk environment would allow for the detailed analysis of these hydrogen bonding networks, including their geometry and lifetime.

A radial distribution function (RDF) analysis from an MD simulation could provide quantitative information about the intermolecular organization. For instance, the RDF between the oxygen atoms of the carboxylic acid groups would likely show a sharp peak at a distance characteristic of hydrogen bonding. Similarly, the RDF between the centroids of the furan rings could reveal the presence of π-π stacking.

The following table presents a hypothetical summary of the types of intermolecular interactions and their estimated interaction energies for this compound, which could be derived from detailed computational analyses.

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

| Hydrogen Bonding | Carboxylic Acid Dimer | -7 to -10 |

| π-π Stacking | Furan Rings | -2 to -4 |

| van der Waals | Ethyl and Methyl Groups | -0.5 to -2 |

Applications of 5 Ethyl 3 Methylfuran 2 Carboxylic Acid in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block

5-Ethyl-3-methylfuran-2-carboxylic acid is commercially available and cataloged as a building block for use in organic synthesis. Its structure, featuring a substituted furan (B31954) ring and a carboxylic acid functional group, suggests its potential as a versatile intermediate for the creation of more complex molecules. The furan moiety can undergo various reactions such as electrophilic substitution, cycloaddition, and ring-opening, while the carboxylic acid group allows for transformations into esters, amides, acid chlorides, and other derivatives. However, specific examples of its application in the synthesis of complex organic molecules, including detailed reaction schemes, yields, or mechanistic studies, are not documented in peer-reviewed scientific journals or patents.

Precursors for Polymeric Materials and Fine Chemicals

While furan derivatives, particularly 2,5-furandicarboxylic acid (FDCA), are well-studied as bio-based monomers for the production of polymers like polyethylene (B3416737) furanoate (PEF), there is no specific research detailing the use of this compound as a direct precursor for polymeric materials. Chemical suppliers list the compound under categories for polymer science building blocks, implying its potential utility in this field. Theoretically, its bifunctional nature could allow it to be incorporated into polyester (B1180765) or polyamide chains. However, no data on polymerization reactions, the properties of resulting polymers, or its application in the synthesis of fine chemicals could be retrieved from the available literature.

Development of Functional Molecules Incorporating the this compound Moiety

The furan nucleus is a common scaffold in a variety of functional molecules, including pharmaceuticals and agrochemicals, due to its ability to act as a bioisostere for other aromatic rings and engage in specific biological interactions. The unique substitution pattern of this compound could theoretically lead to the development of novel functional molecules with specific properties. Nevertheless, there is a lack of published research on the synthesis, characterization, or evaluation of any such functional molecules derived from this specific compound. Consequently, no data on their biological activity, material properties, or other functional applications are available.

Future Research Directions and Emerging Paradigms for 5 Ethyl 3 Methylfuran 2 Carboxylic Acid

Development of Novel and Highly Efficient Synthetic Methodologies

The traditional synthesis of polysubstituted furans often involves multi-step sequences that can be inefficient and generate significant waste. The future of synthesizing 5-Ethyl-3-methylfuran-2-carboxylic acid lies in the development of methodologies that are more atom-economical, environmentally benign, and highly selective. Research is trending towards greener and more direct synthetic routes.

Key areas for future development include:

C-H Functionalization: Direct carboxylation of a pre-functionalized 3-methyl-5-ethylfuran represents a highly atom-economical approach. Inspired by methods used for FDCA synthesis, where 2-furoic acid is carboxylated using CO2, future work could explore the regioselective C-H activation and carboxylation at the C2 position of the furan (B31954) ring. researchgate.netrsc.orgarkat-usa.org This would circumvent the need for pre-installed directing groups and reduce the number of synthetic steps.

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical oxidants and reagents. An emerging strategy involves the electrochemical carboxylation of furan derivatives using CO2 as a feedstock. acs.org Future studies could investigate the electrochemical synthesis of the target molecule from a suitable C5 precursor, potentially derived from biomass, offering a more sustainable pathway. acs.org

Biocatalytic Approaches: The use of engineered enzymes and whole-cell biocatalysts is a promising frontier for producing furan derivatives. nih.govresearchgate.net Research could focus on identifying or engineering enzymes (e.g., aldehyde dehydrogenases) capable of selectively oxidizing a precursor like 5-ethyl-3-methyl-2-furaldehyde to the desired carboxylic acid under mild, aqueous conditions. researchgate.net This approach offers high selectivity and significantly reduces the environmental impact.

Table 1: Comparison of Potential Novel Synthetic Methodologies

| Methodology | Precursor Example | Key Reagents/Conditions | Potential Advantages |

| C-H Carboxylation | 5-Ethyl-3-methylfuran | Alkali Carbonate, CO2, High Temperature | High atom economy, uses CO2 as a C1 source. rsc.org |

| Electrochemical Synthesis | 5-Ethyl-3-methyl-2-bromofuran | CO2, Sacrificial Anode, Electrolysis | Mild reaction conditions, avoids harsh chemical oxidants. acs.org |

| Biocatalysis | 5-Ethyl-3-methyl-2-furaldehyde | Engineered Whole-Cell Biocatalyst (e.g., E. coli) | High selectivity, environmentally benign (aqueous media), sustainable. researchgate.net |

Advancements in Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery and optimization of synthetic routes for this compound, automated synthesis and high-throughput experimentation (HTE) are indispensable tools. These technologies allow for the rapid screening of a vast number of reaction parameters, significantly reducing the time and resources required for process development.

Future applications in this area include:

Reaction Condition Screening: Automated platforms can be employed to systematically screen a wide array of catalysts, solvents, bases, and temperature profiles for a given synthetic transformation (e.g., a Paal-Knorr synthesis or a cyclization reaction). This would enable the rapid identification of optimal conditions for yield and purity.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, while also improving safety and scalability. Developing a flow synthesis for this compound could lead to higher efficiency, better reproducibility, and easier scale-up compared to traditional batch processes.

High-Throughput Analysis: Integrating HTE platforms with rapid analytical techniques, such as mass spectrometry and ultra-high-performance liquid chromatography (UHPLC), allows for the immediate analysis of reaction outcomes. This creates a closed-loop system where data from one experiment can rapidly inform the design of the next, accelerating the optimization cycle. nih.gov

Table 2: Hypothetical High-Throughput Screening Workflow for Synthesis Optimization

| Stage | Action | Parameters to Vary | Analysis Method |

| 1. Reagent Dispensing | Automated liquid handlers dispense reactants and solvents into a 96-well plate. | Precursors, catalysts (e.g., various Lewis acids), solvents. | - |

| 2. Reaction Incubation | The plate is heated and stirred in a controlled environment. | Temperature, reaction time. | - |

| 3. Quenching & Workup | Automated addition of quenching agents. | Quenching solution. | - |

| 4. Analysis | An automated sampler injects aliquots from each well into an analytical instrument. | - | UPLC-MS for yield and impurity profiling. |

Predictive Modeling for Chemical Transformations and Reaction Outcomes

Emerging paradigms in this domain involve:

Reaction Yield Prediction: By training neural networks on large datasets of known chemical reactions, ML models can predict the likely success and yield of a proposed synthetic route. nih.govnih.gov For the synthesis of the target compound, a model could predict the outcome of, for instance, a furan-forming cyclization reaction based on the specific structures of the starting materials and the proposed reaction conditions. acs.org

Catalyst Design and Selection: Machine learning algorithms can identify the most promising catalysts for a specific transformation. acs.org By analyzing catalyst features and experimental outcomes from related reactions, models can suggest novel or optimized catalysts for the synthesis of this compound, accelerating the discovery of more efficient catalytic systems. nih.gov

Algorithmic Synthesis Planning: Retrosynthesis software, increasingly powered by AI, can propose entire synthetic pathways to a target molecule. These tools can evaluate millions of potential reactions and suggest the most viable and efficient routes, providing chemists with novel and non-intuitive strategies for synthesis.

Table 3: Framework for a Predictive Model for Furan Synthesis

| Component | Description | Example for this compound |

| Input Descriptors | Molecular fingerprints, quantum chemical parameters, and reaction conditions encoded as numerical data. | Structures of precursors (e.g., a 1,4-dicarbonyl compound), catalyst type, solvent polarity, temperature. |

| Machine Learning Model | A trained algorithm (e.g., neural network, gradient boosting). | A model trained on a database of furan synthesis reactions. acs.org |

| Predicted Outcome | The predicted yield, major product, and potential byproducts. | Prediction of yield for the target compound vs. isomeric byproducts. |

Interdisciplinary Research Integrating Furan Carboxylic Acids with Novel Chemical Systems

The future utility of this compound will be significantly enhanced through interdisciplinary research that integrates its unique structure into new materials and biological systems. Its combination of a heterocyclic aromatic ring, a carboxylic acid functional group, and specific alkyl substituents makes it an intriguing candidate for various applications.

Promising areas for interdisciplinary exploration include:

Materials Science and Coordination Chemistry: Furan carboxylic acids can act as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. nih.govresearchgate.net The specific substitution pattern of this compound could lead to MOFs with unique pore structures, thermal stability, or catalytic properties. Collaborative research between organic chemists and materials scientists could explore its use in creating novel materials for gas storage, separation, or heterogeneous catalysis.

Polymer Chemistry: As an analogue of the bio-based monomer FDCA, this compound could be explored as a building block for novel bio-based polyesters or polyamides. rsc.org Its ethyl and methyl groups could impart different physical properties—such as increased solubility or a lower glass transition temperature—to the resulting polymers compared to those derived from FDCA.

Medicinal Chemistry and Chemical Biology: The furan nucleus is a common scaffold in many biologically active compounds and pharmaceuticals. researchgate.netutripoli.edu.ly Interdisciplinary research with medicinal chemists could involve screening this compound and its derivatives for biological activity, leveraging its structure as a starting point for developing new therapeutic agents. nih.gov

Q & A

Q. What are the standard synthetic routes for 5-Ethyl-3-methylfuran-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from furan derivatives. Key steps include alkylation at the 5-position and carboxylation at the 2-position. Reaction optimization focuses on:

- Catalysts : Transition-metal catalysts (e.g., Pd or Cu) enhance regioselectivity for ethyl and methyl group addition .

- Temperature Control : Maintaining 60–80°C improves yield by minimizing side reactions like over-alkylation .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates during carboxylation .

- Purification : Column chromatography or recrystallization isolates the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., ethyl at C5, methyl at C3). For example, the ethyl group’s triplet (δ ~1.2 ppm) and carboxyl proton’s broad signal (δ ~12.8 ppm) are diagnostic .

- IR Spectroscopy : A strong C=O stretch (~1700 cm) confirms the carboxylic acid group .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHO, exact mass 154.16) .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms in the synthesis of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for alkylation steps, predicting regioselectivity. For instance, methyl group addition at C3 is favored due to lower activation energy (~25 kJ/mol) compared to C4 .

- Molecular Dynamics (MD) : Simulates solvent effects on carboxylation kinetics, showing DMF stabilizes the carboxylate intermediate via hydrogen bonding .

- In Silico Catalysis Screening : Virtual libraries of catalysts (e.g., Pd complexes) predict optimal ligand environments for higher turnover frequencies .

Q. What strategies resolve contradictions in reported bioactivity data for furan carboxylic acids?

- Methodological Answer :

- Meta-Analysis : Compare bioassay conditions (e.g., pH, cell lines) across studies. For example, antimicrobial activity varies with bacterial strain due to efflux pump expression .

- Structure-Activity Relationship (SAR) : Map substituent effects using analogs. The ethyl group at C5 enhances membrane permeability in Gram-negative bacteria .

- Dose-Response Curves : Re-evaluate IC values under standardized conditions to isolate compound-specific effects from assay variability .

Q. How can researchers evaluate the compound’s potential in enzyme inhibition studies?

- Methodological Answer :

- In Vitro Assays : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., monoamine oxidase B). Pre-incubate the enzyme with the compound (1–100 µM) and monitor activity loss over time .

- Molecular Docking : Simulate binding poses in enzyme active sites (e.g., COX-2). The carboxylic acid group forms hydrogen bonds with Arg120, while the ethyl group occupies a hydrophobic pocket .

- Kinetic Studies : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots. A shift in without change indicates competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.